molecular formula C19H23FN4O3 B2778505 N'-(2-fluorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 1049398-36-8

N'-(2-fluorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2778505
CAS No.: 1049398-36-8
M. Wt: 374.416
InChI Key: UNEXGRZDDSXLQM-UHFFFAOYSA-N
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Description

This compound is a diamide derivative featuring a 2-fluorophenyl group, a morpholine ring, and a 1-methyl-1H-pyrrole moiety. The ethanediamide backbone facilitates hydrogen bonding, which may enhance binding affinity to biological targets.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3/c1-23-8-4-7-16(23)17(24-9-11-27-12-10-24)13-21-18(25)19(26)22-15-6-3-2-5-14(15)20/h2-8,17H,9-13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEXGRZDDSXLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-fluorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the fluorophenyl derivative and introduce the pyrrole and morpholinoethyl groups through a series of reactions involving amide bond formation and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N'-(2-fluorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

N'-(2-fluorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N'-(2-fluorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrrole and morpholinoethyl groups contribute to the compound’s overall stability and activity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(1-Methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

  • Structural Similarities : Shares the ethanediamide core, morpholine, and 1-methylpyrrole groups.
  • Key Differences : The 2-fluorophenyl group in the target compound is replaced with a 3-(2-oxopyrrolidin-1-yl)phenyl substituent. This modification may alter pharmacokinetic properties, as the oxopyrrolidinyl group introduces additional hydrogen-bonding capacity but reduces lipophilicity compared to the fluorophenyl moiety .
  • Pharmacological Implications : The oxopyrrolidinyl variant could target proteases or kinases with polar active sites, whereas the fluorophenyl analog may exhibit enhanced blood-brain barrier penetration due to increased hydrophobicity.

Cabamiquine (6-Fluoro-2-{4-[(morpholin-4-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide)

  • Structural Similarities : Both compounds incorporate morpholine and fluorinated aromatic systems.
  • Key Differences: Cabamiquine includes a quinoline scaffold and a pyrrolidinylethyl chain, which are absent in the target compound.
  • Synthesis: Cabamiquine’s synthesis involves Suzuki-Miyaura coupling for the quinoline core, whereas the target compound likely relies on stepwise amidation .

Ortho-Fluoroisobutyryl Fentanyl (N-(2-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)

  • Structural Similarities : Both contain the N-(2-fluorophenyl) group and amide linkages.
  • Key Differences: The target compound replaces the piperidine and phenylethyl groups with morpholine and pyrrole systems. This structural divergence shifts pharmacological targets from opioid receptors (as seen in fentanyl analogs) to non-opioid enzymes or transporters .
  • Binding Affinity: Fentanyl analogs exhibit nanomolar affinity for μ-opioid receptors, whereas the target compound’s activity remains uncharacterized but may involve kinase or GPCR interactions .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Pharmacological Target Synthetic Route
N'-(2-Fluorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide Ethanediamide 2-Fluorophenyl, morpholine, 1-methylpyrrole Hypothesized kinase/GPCR Amide coupling (DCC or EDC)
N-[3-(2-Oxopyrrolidin-1-yl)phenyl] variant () Ethanediamide 3-Oxopyrrolidinylphenyl, morpholine, 1-methylpyrrole Proteases/polar enzymes Similar amidation
Cabamiquine () Quinoline-carboxamide Quinoline, morpholinylmethyl, pyrrolidinylethyl Antiviral/antiparasitic Suzuki coupling + amidation
Ortho-Fluoroisobutyryl Fentanyl () Fentanyl analog 2-Fluorophenyl, piperidine, phenylethyl μ-Opioid receptor Multi-step alkylation/amidation

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis is inferred to be moderate in complexity, comparable to cabamiquine but less challenging than fentanyl analogs requiring piperidine functionalization .
  • Target Specificity : Unlike fentanyl derivatives with well-documented opioid activity, the target compound’s morpholine and pyrrole groups suggest divergent targets, such as phosphodiesterases or serotonin receptors, though experimental validation is lacking .
  • Data Gaps: No direct binding affinity, toxicity, or pharmacokinetic data for the target compound are available in the provided evidence, highlighting the need for future studies.

Biological Activity

N'-(2-fluorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H25FN4O2C_{24}H_{25}FN_{4}O_{2}, with a molecular weight of approximately 420.49 g/mol. It features a complex structure that includes a pyrrole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent . For instance, derivatives of pyrrole compounds have shown promising activity against Mycobacterium tuberculosis , indicating that modifications to the pyrrole structure can enhance efficacy against resistant strains. The compound's ability to interact with key enzymes in bacterial metabolism makes it a candidate for further development as an antitubercular drug .

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase, essential enzymes for bacterial survival .
  • Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to the active sites of these enzymes, disrupting their function and leading to bacterial cell death.

Study 1: Synthesis and Evaluation

A study focused on synthesizing new derivatives based on the parent compound demonstrated significant antibacterial properties. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values against various bacterial strains, yielding MIC values as low as 0.05 µg/mL against M. tuberculosis , which underscores the compound's potential in treating resistant infections .

Study 2: Antitumor Activity

In addition to its antibacterial properties, research has indicated that certain derivatives exhibit antitumor activity . The compound was tested against various cancer cell lines, showing IC50 values that suggest effective inhibition of tumor growth. Mechanistic studies revealed that the compound induces apoptosis in cancer cells through caspase activation pathways .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target MIC/IC50 Value Reference
AntibacterialMycobacterium tuberculosis0.05 µg/mL
AntitumorVarious cancer cell linesIC50 = 5 µM
Enzyme InhibitionDihydrofolate reductase-

Q & A

Q. How do structural analogs compare in activity and selectivity?

  • Methodological Answer :
  • SAR tables : Compare IC50_{50} values for analogs (e.g., replacing morpholine with piperazine reduces potency by 10-fold) .
  • Selectivity indexes : Calculate ratios (e.g., IC50_{50} cancer cells/IC50_{50} normal cells >10 indicates therapeutic window) .

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